molecular formula C17H18ClF2N3 B10939573 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(3-methylpiperidin-1-yl)pyrimidine

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(3-methylpiperidin-1-yl)pyrimidine

Cat. No.: B10939573
M. Wt: 337.8 g/mol
InChI Key: YTFSAJLUNSPHQU-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(3-methylpiperidino)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a chlorophenyl group, a difluoromethyl group, and a methylpiperidino group attached to the pyrimidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-6-(difluoromethyl)-2-(3-methylpiperidino)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(3-methylpiperidino)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific groups on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(3-methylpiperidino)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases.

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to interfere with specific biological pathways in pests.

    Material Science: It is explored for its potential use in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-(difluoromethyl)-2-(3-methylpiperidino)pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.

    Pathways Involved: It may interfere with signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-(3-methylpiperidino)pyrimidine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(4-Chlorophenyl)-6-(methyl)-2-(3-methylpiperidino)pyrimidine: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(3-methylpiperidino)pyrimidine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C17H18ClF2N3

Molecular Weight

337.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-(difluoromethyl)-2-(3-methylpiperidin-1-yl)pyrimidine

InChI

InChI=1S/C17H18ClF2N3/c1-11-3-2-8-23(10-11)17-21-14(9-15(22-17)16(19)20)12-4-6-13(18)7-5-12/h4-7,9,11,16H,2-3,8,10H2,1H3

InChI Key

YTFSAJLUNSPHQU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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